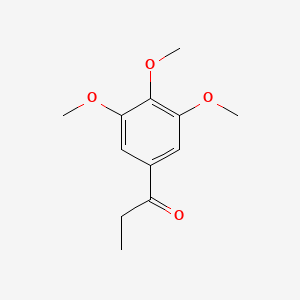

1-(3,4,5-Trimethoxyphenyl)propan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFSOYGIQWSIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205133 | |

| Record name | Propiophenone, 3',4',5'-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5658-50-4 | |

| Record name | 1-(3,4,5-Trimethoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5658-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 3',4',5'-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005658504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 3',4',5'-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chromatographic Separation:each Fraction is then Subjected to One or More Chromatographic Techniques to Isolate the Individual Compounds.hilarispublisher.comcommon Methods Include:

Column Chromatography (CC): This is a widely used technique where the fraction is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. mdpi.com The compounds are then eluted with a solvent or a gradient of solvents, and they separate based on their affinity for the stationary phase. nih.gov

Medium-Pressure Liquid Chromatography (MPLC): MPLC is an advancement over traditional column chromatography that uses a pump to force the mobile phase through the column, allowing for faster separations and better resolution. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that uses high pressure to push the solvent through a column with very fine particles. mdpi.com It is often used as a final purification step to obtain highly pure compounds. mdpi.comnih.gov Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly effective for separating phenylpropanoids. mdpi.com

Structure Elucidation:once a Pure Compound is Isolated, Its Chemical Structure is Determined Using Spectroscopic Methods, Primarily Nuclear Magnetic Resonance Nmr Spectroscopy ¹h Nmr and ¹³c Nmr and Mass Spectrometry Ms .nih.gov

The following table summarizes the common techniques used in the isolation and purification of aromatic propanones and related compounds:

| Technique | Principle | Application |

| Solvent Extraction | Differential solubility | Initial removal of compounds from plant material. unido.org |

| Liquid-Liquid Partitioning | Differential partitioning between immiscible solvents | Fractionation of the crude extract. nih.gov |

| Column Chromatography | Adsorption and differential elution | Initial separation of compounds in a fraction. mdpi.com |

| MPLC | Pressurized column chromatography | Faster and more efficient separation than CC. mdpi.com |

| HPLC/RP-HPLC | High-pressure liquid chromatography | Final purification to obtain high-purity compounds. mdpi.comnih.gov |

Computational Chemistry and Theoretical Studies on 1 3,4,5 Trimethoxyphenyl Propan 1 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular geometries and the exploration of electronic landscapes. For 1-(3,4,5-Trimethoxyphenyl)propan-1-one, these methods can elucidate the spatial arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals, all of which govern the molecule's physical and chemical properties.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely applied to study the geometry and electronic structure of organic molecules, including those with similar structural motifs to this compound.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The planarity of the phenyl ring and the orientation of the propan-1-one side chain and the methoxy (B1213986) groups would be of particular interest. Studies on substituted acetophenones have shown that the acetyl group is often coplanar with the phenyl ring to maximize conjugation, and similar planarity would be expected for the propan-1-one group in this molecule.

Furthermore, DFT calculations provide valuable information about the electronic properties of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high electron density (negative potential), making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the alkyl chain would exhibit positive potential.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial parameters obtained from DFT calculations. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. For molecules containing the 3,4,5-trimethoxyphenyl group, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be centered on the carbonyl group or delocalized over the aromatic system.

A hypothetical DFT study on this compound at the B3LYP/6-31G(d,p) level of theory could yield the following representative data, by analogy with similar computed molecules:

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

This is an interactive data table. You can sort and filter the data.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of molecular systems.

For a molecule like this compound, ab initio calculations can be employed to refine the geometries obtained from DFT and to obtain more accurate electronic energies. This is particularly important for studying subtle electronic effects and for benchmarking the results from less computationally expensive methods. For instance, comparing the results of HF, MP2, and DFT can provide a comprehensive understanding of the role of electron correlation in determining the molecule's properties.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool in structural elucidation. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra. For this compound, these calculations would predict the chemical shifts for the protons and carbons of the trimethoxyphenyl ring, the propan-1-one side chain, and the methoxy groups. The predicted spectra can then be compared with experimental data to confirm the structure of the molecule.

Similarly, the vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an infrared (IR) and Raman spectrum. The calculation of vibrational frequencies for this compound would allow for the assignment of the characteristic vibrational modes, such as the C=O stretching of the ketone, the C-O stretching of the methoxy groups, and the various vibrations of the aromatic ring.

The following table presents hypothetical predicted vibrational frequencies for key functional groups in this compound, based on calculations for analogous molecules:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O | Stretching | 1685 |

| Aromatic C=C | Stretching | 1600, 1580 |

| C-O (methoxy) | Asymmetric Stretching | 1250 |

| C-O (methoxy) | Symmetric Stretching | 1030 |

This is an interactive data table. You can sort and filter the data.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into the energy barriers and the structures of transition states. For this compound, theoretical modeling could be used to study a variety of reactions.

For example, the reduction of the ketone to an alcohol is a common transformation. Computational methods could be used to model the reaction pathway of this reduction with a hydride reagent like sodium borohydride. This would involve locating the transition state for the nucleophilic attack of the hydride on the carbonyl carbon and calculating the activation energy for the reaction.

Similarly, reactions involving the aromatic ring, such as electrophilic aromatic substitution, could also be modeled. The trimethoxy-substituted ring is highly activated, and computational studies could predict the preferred sites of substitution (ortho or para to the activating groups) by calculating the energies of the intermediate carbocations (sigma complexes).

Computational Analysis of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating the effects on its properties, it is possible to establish structure-reactivity relationships. For instance, one could study the effect of changing the substituents on the phenyl ring on the reactivity of the ketone.

Quantitative Structure-Activity Relationship (QSAR) studies often employ computational descriptors to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound are publicly available, the computational parameters discussed in this article, such as HOMO/LUMO energies, dipole moment, and molecular electrostatic potential, would be key descriptors in such an analysis. These descriptors can provide insights into how the electronic and steric properties of the molecule influence its interactions with biological targets.

Derivatives and Analogues of 1 3,4,5 Trimethoxyphenyl Propan 1 One: Synthesis and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Novel Derivatives of 1-(3,4,5-Trimethoxyphenyl)propan-1-one

The rational design of new derivatives often focuses on two key regions of the lead compound: the 3,4,5-trimethoxyphenyl moiety and the propanone side chain. These modifications are typically guided by the goal of enhancing target affinity and specificity, often for biological targets such as tubulin.

Modifications to the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl (TMP) group is a critical pharmacophore in many biologically active compounds, particularly those that interact with the colchicine (B1669291) binding site of tubulin. mdpi.com Its three methoxy (B1213986) groups are strategically positioned and are often crucial for maintaining the necessary conformation for high-affinity binding. mdpi.com Consequently, modifications to this ring are approached with caution, as even minor changes can lead to a significant loss of activity.

Despite this, some research has explored the impact of altering the TMP moiety. For instance, in related compound series, replacing the TMP group with other substituted phenyl rings has been investigated. One common strategy involves retaining the core phenyl ring but altering the number and position of the methoxy substituents. Studies on related tubulin inhibitors have shown that both 2,3,4-trimethoxyphenyl and 3,4,5-trimethoxy substitutions on an A-ring can enhance biological activity. mdpi.com

Another approach involves the synthesis of derivatives where the TMP moiety is linked to various heterocyclic systems. For example, novel pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl group have been synthesized and evaluated for their cytotoxic activity. semanticscholar.org In these compounds, the TMP moiety is considered a key tubulin-binding element. semanticscholar.org

Variations in the Propanone Side Chain

The propanone side chain offers a more flexible region for chemical modification, and a wide variety of analogues have been synthesized by altering this part of the molecule.

A prevalent modification involves the condensation of this compound with various aromatic aldehydes to form chalcones, which are α,β-unsaturated ketones. For example, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one was synthesized via a Claisen-Schmidt condensation reaction. uece.br This reaction introduces a double bond and a second aromatic or heterocyclic ring, significantly extending the conjugation of the system and altering its shape and electronic properties.

Further modifications can be made to the propanone backbone itself. One strategy is the introduction of heterocyclic rings. For instance, a panel of chalcones containing the 3,4,5-trimethoxyphenyl group has been synthesized, followed by the introduction of a 1,2,4-triazole (B32235) or imidazole (B134444) moiety onto the α,β-unsaturated ketone system. mdpi.com This is often achieved through aza-Michael addition of the heterocycle to the chalcone (B49325). mdpi.com The resulting β-azolyl ketones represent a significant structural departure from the parent propanone. mdpi.com

Another synthetic route involves the reaction of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one with thiourea (B124793) to form a 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) intermediate. nih.gov This thiazole (B1198619) ring, which replaces the propanone chain, can then be further functionalized, for example, by linking it to a pyrimidine (B1678525) ring to create more complex heterocyclic systems. nih.gov

The ketone functionality of the propanone chain can also be a site for modification. For example, the ketone can be reduced to a hydroxyl group, which can then be used as a handle for further reactions.

The table below summarizes some of the synthesized derivatives with variations in the propanone side chain.

| Derivative Class | Modification Strategy | Key Synthetic Step | Example Structure (Simplified) |

|---|---|---|---|

| Chalcones | Condensation with aromatic aldehydes | Claisen-Schmidt Condensation | TMP-CO-CH=CH-Ar |

| Triazole Adducts | Michael addition of triazole to chalcone | Aza-Michael Addition | TMP-CO-CH(Triazole)-CH2-Ar |

| Thiazole Derivatives | Cyclization with thiourea | Hantzsch Thiazole Synthesis | TMP-Thiazole-NH2 |

| Pyrrolidone Derivatives | Multi-step synthesis involving cyclization | Cyclization reactions | TMP-N-Pyrrolidone ring |

Stereochemical Considerations in the Synthesis and Characterization of Analogues

Stereochemistry plays a crucial role in the biological activity of many pharmaceuticals, and the derivatives of this compound are no exception. The introduction of new chiral centers or geometric isomers during synthesis necessitates careful control and characterization.

When chalcone derivatives are synthesized, the resulting double bond can exist as either the (E) or (Z) isomer. The (E)-isomer is typically the thermodynamically more stable product and is often the major or exclusive product formed under standard Claisen-Schmidt condensation conditions. Spectroscopic methods, such as ¹H NMR, are used to confirm the stereochemistry, with the coupling constants of the vinylic protons being indicative of the geometry. The biological evaluation of these compounds often focuses on the (E)-isomers. mdpi.com

The introduction of substituents to the propanone chain can create one or more stereocenters. For example, the Michael addition of a nucleophile, such as a triazole, to a chalcone derivative creates a new chiral center at the β-carbon. mdpi.com Unless a stereoselective synthesis is employed, this will result in a racemic mixture of enantiomers. The separation of these enantiomers, often by chiral chromatography, and their individual biological evaluation is critical, as it is common for one enantiomer to be significantly more active than the other. In the characterization of such adducts, ¹H-NMR spectra can reveal diastereotopic protons, which can confirm the formation of the new stereocenter. mdpi.com

Academic Principles of Structure-Activity Relationship (SAR) Applied to this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying key pharmacophoric elements and guiding the design of more potent analogues, particularly as tubulin polymerization inhibitors.

A consistent finding across many studies is the critical importance of the 3,4,5-trimethoxyphenyl (TMP) moiety for potent antiproliferative activity. semanticscholar.orgnih.gov This group is a well-established feature of compounds that bind to the colchicine site on β-tubulin. nih.gov Therefore, in many synthetic efforts, the TMP group is retained while modifications are made elsewhere in the molecule.

In a series of (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazole derivatives, where the TMP group served as the A-ring, variations were introduced on the second aromatic ring (B-ring). A preliminary screening of these compounds in MCF-7 breast cancer cells revealed that the nature and position of substituents on the B-ring significantly influenced cytotoxic activity. For example, compound 22b , featuring a 3-hydroxy-4-methoxy substitution pattern on the B-ring, was identified as a particularly potent antiproliferative agent. mdpi.com

The linker connecting the two aryl rings is another critical determinant of activity. In one study, a series of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles was synthesized. The results indicated that small alkyl substituents, such as methyl or ethyl, at the para-position of the C-3 anilino moiety led to the highest potency, with activity comparable to the natural product combretastatin (B1194345) A-4 (CA-4). nih.gov

The table below presents SAR data for a selection of these 1,2,4-triazole derivatives, illustrating the effect of B-ring substitution on antiproliferative activity.

| Compound | B-Ring Substituent (Anilino moiety at C-3) | IC₅₀ (nM) against a specific cancer cell line |

|---|---|---|

| 3c | p-Methyl | 0.21 - 3.2 |

| 3e | m,p-Dimethyl | 0.4 - 4.0 |

| 3f | p-Ethyl | 0.21 - 6.0 |

| CA-4 (Reference) | N/A | 4 - 3100 |

These findings underscore the principle that subtle changes in substituent size, position, and electronics can have a profound impact on biological activity, guiding the iterative process of drug design.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to understand and predict the biological activity of chemical compounds based on their structure. These methods are increasingly applied in the study of tubulin inhibitors, including analogues related to this compound.

Molecular docking is a widely used chemoinformatic technique to predict the binding mode of a ligand within the active site of a target protein. For many derivatives of this compound, docking studies have been performed to investigate their interaction with the colchicine binding site of tubulin. These studies often show that the TMP ring occupies a key pocket, forming hydrophobic interactions and hydrogen bonds with specific amino acid residues, such as Cys241. mdpi.com For instance, computational docking studies of the potent triazole derivative 22b predicted its binding conformation within the colchicine site, corroborating experimental findings that it acts as a tubulin polymerization inhibitor. mdpi.com

QSAR modeling takes this a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These methods generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease activity.

While a specific QSAR study focused solely on this compound derivatives was not identified, numerous QSAR models have been developed for other classes of tubulin inhibitors that share key structural features. rsc.orgresearchgate.net These studies consistently highlight the importance of the spatial arrangement of aromatic rings and the distribution of electrostatic potential. For example, a reliable 3D-QSAR model for styrylquinoline tubulin inhibitors was established, which, in conjunction with molecular docking, helped identify key protein-compound interactions with residues like Ser140, Glu183, and Thr179. rsc.org

The general principles derived from these QSAR models can be applied to the rational design of novel this compound analogues. The contour maps from such models would suggest, for instance, where bulky groups might be favorable (or unfavorable) and where hydrogen bond donors or acceptors could be introduced to enhance binding affinity with the tubulin protein, thereby guiding synthetic efforts toward more potent compounds.

Role of 1 3,4,5 Trimethoxyphenyl Propan 1 One As a Synthetic Intermediate and Precursor

Utilization in the Synthesis of Complex Organic Molecules

The 3,4,5-trimethoxyphenyl group is a cornerstone of many complex natural products, prized for its contribution to biological activity, particularly in anticancer and antimicrobial agents.

Lignans and neolignans are a large class of naturally occurring phenolic compounds, many of which, like the well-known anticancer agent podophyllotoxin, feature the 3,4,5-trimethoxyphenyl unit. nih.govnih.gov The synthesis of these complex structures often relies on precursors that can provide this key structural motif. mdpi.com While the chemical framework of 1-(3,4,5-Trimethoxyphenyl)propan-1-one makes it a potential C6-C3 (phenylpropanoid) building block for lignan (B3055560) structures, a review of synthetic literature indicates that other precursors are more commonly employed. nih.govchemrxiv.org Syntheses of aryltetralin-type lignans, for example, frequently utilize 3,4,5-trimethoxybenzaldehyde (B134019) as the starting material to introduce the characteristic trimethoxyphenyl group. chemrxiv.org Although theoretically plausible, direct routes commencing from this compound to form lignan or neolignan backbones are not prominently featured in published synthetic strategies. mdpi.comresearchgate.net

The 3,4,5-trimethoxyphenyl fragment is integral to the activity of numerous bioactive compounds beyond lignans. nih.gov Research into novel antiproliferative agents often incorporates this moiety to mimic the tubulin-binding properties of natural products like colchicine (B1669291). nih.govmdpi.com Synthetic efforts in this area, however, tend to employ either 3',4',5'-trimethoxyacetophenone (B153969) or 3,4,5-trimethoxybenzaldehyde. For instance, the synthesis of certain trimethoxyphenyl-based analogues with potential anticancer activity starts from the corresponding acetophenone (B1666503) or azalactone derivatives derived from the aldehyde. nih.govmdpi.com The specific use of this compound as a direct precursor for such aromatic compounds is not widely documented.

Applications in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense interest in medicinal chemistry. The incorporation of a 3,4,5-trimethoxyphenyl group into heterocyclic scaffolds is a common strategy for developing new therapeutic agents. nih.govbeilstein-journals.org

The synthesis of novel bioactive heterocycles, such as thiazole-pyrimidine derivatives with antiproliferative properties, has been reported to start from 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, which is derived from the corresponding acetophenone, not the propiophenone (B1677668). nih.gov Similarly, the synthesis of antimitotic agents containing 1,2,4-triazole (B32235) and imidazole (B134444) rings often begins with the preparation of chalcone (B49325) intermediates. nih.govmdpi.com These chalcones are typically synthesized via condensation reactions involving an acetophenone and a benzaldehyde. While the propiophenone structure of this compound contains the necessary ketone functionality for such condensations, the literature predominantly describes the use of the simpler acetophenone derivative for creating these heterocyclic systems. nih.govmdpi.com

Strategies for Cascade and Multicomponent Reactions Involving this compound

The functional groups of this compound—a ketone susceptible to enolization or nucleophilic attack and an activated aromatic ring—theoretically permit its participation in such complex transformations. However, a survey of the literature on cascade and multicomponent reactions for the synthesis of complex organic molecules does not show prominent examples that specifically utilize this compound as a key reactant. researchgate.netrug.nl The development of novel multicomponent reactions often involves aldehydes or more reactive ketone substrates.

Advanced Research Topics and Future Directions in 1 3,4,5 Trimethoxyphenyl Propan 1 One Chemistry

Exploration of Emerging Synthetic Methodologies (e.g., photocatalysis, electrochemistry)

Traditional syntheses of aryl ketones often rely on stoichiometric reagents and harsh conditions. The future of synthesizing 1-(3,4,5-Trimethoxyphenyl)propan-1-one and its derivatives will likely pivot towards emerging methodologies that offer milder conditions, higher efficiency, and novel reaction pathways.

Photocatalysis: Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling reactions that are difficult to achieve by conventional means. sigmaaldrich.comrsc.org Future research could explore the synthesis of this compound via photocatalytic pathways. For instance, a potential route could involve the coupling of a 3,4,5-trimethoxyphenyl radical precursor with a propanoyl equivalent under visible light irradiation. This approach could offer advantages in terms of reduced waste and avoidance of high-energy intermediates. The use of red light in photocatalysis is also gaining traction due to its lower energy, reduced health risks, and greater penetration depth, which could be beneficial for specific synthetic applications. nih.gov

Electrochemistry: Electrochemical synthesis offers a green and efficient alternative by using electrons as traceless reagents to drive chemical transformations. rsc.org The synthesis of α-arylated ketones and other aryl ketone derivatives has been successfully demonstrated using electrochemical methods. rsc.orgconsensus.app A future direction for this compound could involve the electrochemical coupling of a suitable 3,4,5-trimethoxybenzene derivative with a propanoyl synthon. Such methods can often be performed at room temperature without the need for chemical oxidants or reductants, thus improving the sustainability of the process. globethesis.com

| Methodology | Potential Application in Synthesizing this compound | Potential Advantages |

| Photoredox Catalysis | Coupling of a 3,4,5-trimethoxyphenyl radical with a propanoyl source. | Mild reaction conditions, high functional group tolerance, novel bond formations. |

| Electrochemistry | Anodic oxidation of a 3,4,5-trimethoxybenzene derivative followed by reaction with a propanoyl nucleophile. | Use of electrons as a green reagent, avoidance of stoichiometric oxidants/reductants, high atom economy. |

Application of Advanced Characterization Techniques (e.g., cryo-electron microscopy for supramolecular assemblies, solid-state NMR)

The detailed structural understanding of this compound, both in its isolated state and in complex assemblies, is crucial for unlocking its potential. Advanced characterization techniques offer unprecedented insight into its solid-state properties and potential for self-assembly.

Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biological macromolecules, cryo-EM is emerging as a powerful tool for visualizing the high-resolution structures of smaller, self-assembled systems, such as supramolecular gels and nanofibrils, in their native, hydrated state. um.edu.monih.govrsc.org Given the potential for π-stacking and other non-covalent interactions involving the aromatic ring of this compound, it is conceivable that it or its derivatives could form ordered supramolecular assemblies. Future research could employ cryo-EM to investigate these potential structures, providing atomic-level detail that is unattainable with other methods and guiding the design of novel materials. bohrium.com

Solid-State NMR (ssNMR): The phenomenon of polymorphism, where a compound exists in multiple crystalline forms, is of critical importance in the pharmaceutical industry as different polymorphs can have different physical properties. jeol.com Solid-state NMR is an exceptionally powerful, non-destructive technique for identifying and characterizing different polymorphs, as well as amorphous forms, directly in the solid state. researchgate.neteuropeanpharmaceuticalreview.com Future studies on this compound should include a thorough investigation of its solid-state forms using ssNMR. This technique can distinguish between different crystal packing arrangements and molecular conformations, information that is crucial for controlling the properties of the final material. nih.govbruker.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Predictive Synthesis: AI models, trained on vast reaction databases, can now predict the outcomes of organic reactions and suggest optimal reaction conditions, including catalysts, solvents, and temperature. nih.govacs.orgmit.edu Future synthetic efforts towards this compound and its analogues could leverage these tools to identify the most efficient and robust synthetic routes, thereby reducing the need for extensive empirical screening. nih.govstanford.edu

Development of Sustainable and Scalable Production Methodologies

As interest in this compound and its derivatives grows, the development of sustainable and scalable production methods becomes paramount. Flow chemistry is a leading technology in this regard.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and straightforward scalability. rsc.org The synthesis of ketones and related pharmaceutical intermediates has been successfully translated to flow platforms. researchgate.netrsc.orgacs.org A future direction would be to develop a multi-step, telescoped flow synthesis of this compound. This would involve pumping starting materials through a series of reactors where each step of the synthesis occurs sequentially without isolation of intermediates. Such a process would significantly reduce waste, minimize manual handling, and allow for on-demand production at various scales. researchgate.net

| Parameter | Traditional Batch Synthesis | Future Flow Synthesis (Hypothetical) |

| Scalability | Difficult, requires re-optimization for different scales. | Simple, achieved by running the system for a longer time. |

| Safety | Handling of large volumes of reagents, potential for thermal runaways. | Small reactor volumes, excellent heat dissipation, enhanced safety. |

| Efficiency | Multiple workup and isolation steps, potential for material loss. | Telescoped reactions, reduced workups, potentially higher overall yield. |

| Reproducibility | Can be variable due to mixing and heating inconsistencies. | Precise control over parameters leads to high reproducibility. |

| Footprint | Large glassware and multiple pieces of equipment. | Compact, modular system with a small footprint. rsc.org |

Interdisciplinary Research Opportunities for this compound

The true potential of this compound will be realized through collaborations that bridge traditional chemistry with other scientific disciplines. The compound's structural features suggest numerous avenues for interdisciplinary exploration.

Medicinal Chemistry and Chemical Biology: The 3,4,5-trimethoxyphenyl ring is a critical component of combretastatins, a class of potent tubulin polymerization inhibitors with significant anticancer activity. nih.govrsc.orgmdpi.com this compound serves as an excellent starting point for the design and synthesis of novel combretastatin (B1194345) analogues and other potential antimitotic agents. acs.orgbeilstein-journals.orgnih.govmdpi.com Interdisciplinary research involving chemists, biologists, and pharmacologists could explore its derivatives as chemical probes to study microtubule dynamics or as lead compounds for new cancer therapies.

Materials Science: The rigid, aromatic nature of the molecule, combined with its potential for hydrogen bonding and other intermolecular interactions, makes it an interesting candidate for the development of new functional materials. Collaboration with materials scientists could explore the ability of its derivatives to form liquid crystals, organogels, or other self-assembled structures with unique optical or electronic properties.

Agricultural Chemistry: The structural motifs present in this compound are also found in compounds with herbicidal and fungicidal properties. Future research could involve screening the compound and its derivatives for applications in agriculture, representing a collaboration between synthetic chemists and plant scientists.

常见问题

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 1-(3,4,5-Trimethoxyphenyl)propan-1-one, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (-OCH3) and carbonyl (C=O) signals to confirm substitution patterns and electronic environments. Methoxy groups typically resonate at δ 3.7–3.9 ppm in 1H NMR .

- IR Spectroscopy : Identify the carbonyl stretch (C=O) near 1700 cm⁻¹ and methoxy C-O vibrations (1250–1050 cm⁻¹) .

- HRMS : Verify molecular formula (e.g., C12H16O4) and isotopic distribution to rule out impurities .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in tautomeric or conformational states .

Q. How can X-ray crystallography determine the crystal structure of this compound, and what software tools are recommended for refinement?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation) to obtain intensity data.

- Structure Solution : Employ direct methods in SHELXD or charge-flipping algorithms in OLEX2 for phase determination .

- Refinement : Refine atomic coordinates and displacement parameters with SHELXL, leveraging restraints for disordered methoxy groups .

- Validation : Check for residual electron density and R-factors (target: R1 < 0.05) to ensure model accuracy .

Q. What are the key considerations for optimizing synthetic routes to achieve high yields of this compound?

- Methodological Answer :

- Friedel-Crafts Acylation : Use AlCl3 or FeCl3 as a Lewis catalyst in anhydrous dichloromethane to couple propanoyl chloride with 3,4,5-trimethoxyphenyl precursors .

- Side Reactions : Monitor for over-acylation or demethylation via TLC; quench reactions at 80% conversion to minimize byproducts.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for trimethoxyphenyl derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) and compound purity (HPLC ≥ 98%) .

- Structural Confirmation : Validate stereochemistry and tautomerism via X-ray crystallography or NOESY NMR .

- Statistical Modeling : Use multivariate regression to isolate substituent effects (e.g., methoxy positioning) on bioactivity .

Q. What computational strategies predict the reactivity and electronic properties of this compound in silico?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .

- Molecular Docking : Simulate interactions with biological targets (e.g., Plasmodium falciparum enzymes) using AutoDock Vina; validate with MD simulations .

- QSAR Models : Corrate substituent descriptors (e.g., Hammett σ) with experimental logP or pIC50 values to guide analog design .

Q. What synthetic strategies minimize side reactions when introducing the trimethoxyphenyl group into propanone derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily shield reactive hydroxyls with acetyl or TMS groups during acylation .

- Microwave-Assisted Synthesis : Reduce reaction time (<1 hr) to suppress decomposition; monitor in situ via FTIR .

- Catalyst Screening : Test Brønsted acid ionic liquids (e.g., [BMIM][HSO4]) for improved regioselectivity .

Q. How to design a structure-activity relationship (SAR) study evaluating methoxy group positioning on bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with ortho-, meta-, or para-methoxy shifts using regioselective demethylation (e.g., BBr3) .

- Standardized Assays : Test antiparasitic activity against P. falciparum (IC50) in synchronized cultures; include positive controls (e.g., chloroquine) .

- Data Analysis : Apply principal component analysis (PCA) to correlate substituent patterns with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。